1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a sulfanyl group, a hydroxyethyl group, and an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. One common method includes the reaction of anthracene derivatives with sulfanyl and hydroxyethyl groups under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiodiglycol: A diol with a similar sulfanyl group, used as a solvent and in the synthesis of other compounds.
2-(Sulfanylmethyl)indol-3-yl Acetic Acid Derivatives: Compounds with similar sulfanyl and hydroxyethyl groups, investigated for their anti-inflammatory properties.
Uniqueness
1-[(2-hydroxyethyl)sulfanyl]-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups and its anthracene core. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H15NO4S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)-N-methyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4S/c1-19-18(23)13-7-6-12-14(17(13)24-9-8-20)16(22)11-5-3-2-4-10(11)15(12)21/h2-7,20H,8-9H2,1H3,(H,19,23) |
InChI Key |
MIZWDPWOLLEUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)SCCO |
Origin of Product |
United States |
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